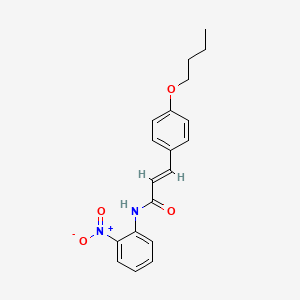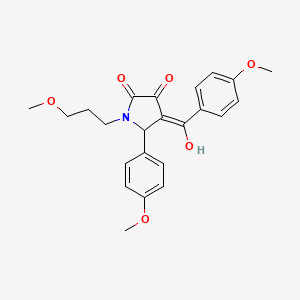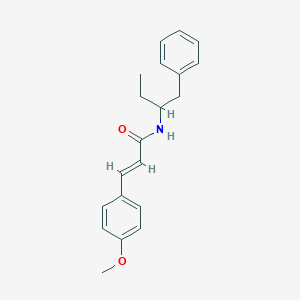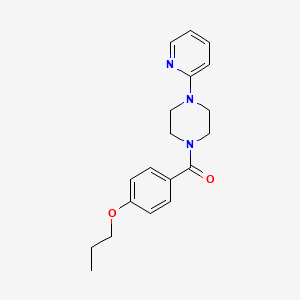
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide, commonly known as BPA-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA-NP is a member of the acrylamide family of compounds and is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用機序
The mechanism of action of BPA-NP is not fully understood. However, it is believed that BPA-NP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme. BPA-NP is also believed to induce conformational changes in proteins, leading to alterations in their function.
Biochemical and Physiological Effects:
BPA-NP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPA-NP inhibits the activity of various enzymes, including hydrolases, oxidases, and transferases. BPA-NP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that BPA-NP has anti-inflammatory and analgesic effects.
実験室実験の利点と制限
BPA-NP has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for the detection of proteins and enzymes. BPA-NP is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, BPA-NP has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cellular processes. Additionally, BPA-NP is not stable in aqueous solutions and can degrade over time.
将来の方向性
There are several future directions for the research on BPA-NP. One direction is the development of new biosensors for the detection of various analytes using BPA-NP as a fluorescent probe. Another direction is the synthesis of new organic compounds using BPA-NP as a starting material. Additionally, the study of the mechanism of action of BPA-NP and its effects on cellular processes is an area of future research.
合成法
BPA-NP is synthesized by the reaction of 4-butoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product using column chromatography. The final product is obtained as a yellow crystalline powder with a melting point of 162-164°C.
科学的研究の応用
BPA-NP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and enzymes. BPA-NP is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid. Additionally, BPA-NP is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
特性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-25-16-11-8-15(9-12-16)10-13-19(22)20-17-6-4-5-7-18(17)21(23)24/h4-13H,2-3,14H2,1H3,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLBHKGFVEFKZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
